Zinc resinate

概要

説明

This compound is a natural product found in Abies chensiensis, a species of fir tree. It is used in various scientific research applications due to its unique properties and versatility.

準備方法

The preparation of Zinc resinate involves the synthesis of the carboxylic acid component followed by its complexation with zinc. The carboxylic acid can be synthesized through organic synthesis techniques involving the reaction of appropriate precursors under controlled conditions.

化学反応の分析

Zinc resinate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Material Science

Zinc resinate is utilized as an additive in rubber and polymer composites. Its incorporation has been shown to influence the rheological and mechanical properties of materials:

- Rheological Properties : Studies indicate that the addition of this compound can significantly reduce the Mooney viscosity of rubber compounds, facilitating easier processing and improved flow characteristics during manufacturing .

- Mechanical Properties : The presence of this compound enhances the tensile strength and elasticity of silica-filled composites, making them more durable for industrial applications .

Table 1: Effects of this compound on Rubber Properties

| Property | Control Sample | Sample with this compound |

|---|---|---|

| Mooney Viscosity | 100 | 75 |

| Tensile Strength (MPa) | 15 | 20 |

| Elongation at Break (%) | 300 | 350 |

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential biological activities. Research suggests that it may serve as a carrier for drug delivery systems due to its compatibility with various pharmaceuticals:

- Drug Formulation : this compound can be used to enhance the solubility and stability of certain drugs, improving their bioavailability when administered .

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties, making it a candidate for use in topical formulations and wound dressings .

Catalysis

This compound has been investigated for its catalytic properties in organic synthesis:

- Carbon-Carbon Bond Formation : Research highlights its role as a catalyst in reactions aimed at forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules .

- Sustainable Chemistry : The use of this compound in catalysis aligns with green chemistry principles, as it can facilitate reactions under milder conditions compared to traditional catalysts.

Case Study 1: Influence on Composite Materials

A study conducted by Todorova et al. examined the effects of this compound on silica-filled rubber composites. The findings revealed that incorporating this compound not only reduced viscosity but also improved mechanical strength and elasticity, making it suitable for automotive and industrial applications .

Case Study 2: Antimicrobial Applications

Research published in the Journal of Scientific & Industrial Research explored the antimicrobial efficacy of this compound in topical formulations. The study demonstrated significant inhibition against common pathogens, suggesting its potential use in medical applications such as wound healing products .

作用機序

The mechanism of action of Zinc resinate involves its interaction with molecular targets and pathways. As a zinc complex, it can interact with enzymes and proteins that require zinc as a cofactor. The carboxylic acid component may also play a role in its biological activity by interacting with specific receptors or enzymes.

類似化合物との比較

Zinc resinate can be compared with other similar compounds, such as:

Zinc Abietate: Another zinc complex with a carboxylic acid, used in similar research applications.

Methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate: A related compound with a similar structure.

The uniqueness of this compound lies in its specific structure and the presence of the carboxylic acid component, which contributes to its diverse applications and biological activity.

生物活性

Zinc resinate, a compound formed from the reaction of zinc salts with natural resins, has garnered interest in various fields due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its antibacterial effects, applications in dental materials, and influence on polymer properties.

Chemical Composition and Synthesis

This compound is synthesized primarily by reacting rosin with zinc acetate or zinc oxide. The process involves heating the rosin to a specific temperature and adding the zinc compound gradually. For instance, one method involves heating 320 grams of wood rosin and adding 81 grams of zinc acetate at temperatures between 230°C and 250°C, resulting in a clear, non-gelling product with a melting point of approximately 134.2°C and a zinc content of about 6.6% .

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against oral pathogens such as Streptococcus mutans. Research indicates that incorporating this compound into dental materials enhances their antibacterial efficacy. A study demonstrated that composites containing varying concentrations of zinc phosphate bioglass (Zn-PBG) significantly reduced the viability of S. mutans, suggesting that zinc's release plays a crucial role in inhibiting bacterial growth .

Case Study: Dental Composites

In a controlled study, flowable composite resins were prepared with different concentrations of Zn-PBG (0%, 1.9%, 3.8%, and 5.4%). The results showed:

- Reduction in Colony-Forming Units (CFUs) : The highest concentration (5.4% Zn-PBG) led to a significant decrease in S. mutans viability (p < 0.05).

- Mechanical Properties : While the control group exhibited higher flexural strength, all samples met the ISO standards for dental materials .

Influence on Polymer Properties

This compound also affects the properties of polymers, particularly in rubber formulations. Studies have shown that incorporating this compound into silica-filled natural rubber composites results in:

- Reduced Mooney Viscosity : This indicates improved processability during manufacturing .

- Enhanced Mechanical Properties : The presence of this compound contributes to better tensile strength and elasticity in rubber compounds .

Summary of Findings

The biological activity of this compound can be summarized as follows:

特性

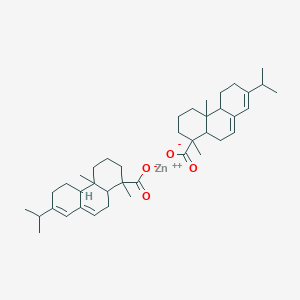

IUPAC Name |

zinc;1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H30O2.Zn/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXODCLTZTIFYDV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H58O4Zn | |

| Record name | ZINC RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

668.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc resinate is a colorless to amber solid. Can spontaneously heat in the presence of air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Not soluble in water. It is used as a drier in paints, and as a wetting agent., Liquid; Water or Solvent Wet Solid, Colorless to amber solid; [CAMEO] Tan crystalline solid; [Chem Service MSDS] | |

| Record name | ZINC RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resin acids and Rosin acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc resinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9712 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-69-9 | |

| Record name | ZINC RESINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Resin acids and Rosin acids, zinc salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Resin acids and Rosin acids, zinc salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。